molecular formula C9H13NO2 B1293678 2,3-Dimethoxybenzylamine CAS No. 4393-09-3

2,3-Dimethoxybenzylamine

Cat. No. B1293678
CAS RN: 4393-09-3
M. Wt: 167.2 g/mol
InChI Key: LVMPWFJVYMXSNY-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzylamine is a chemical compound that is a derivative of benzylamine with two methoxy groups attached to the benzene ring. It is related to other dimethoxybenzylamine compounds, which have been studied for various applications, including as intermediates in organic synthesis and as protecting groups in the synthesis of oligoribonucleotides .

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethoxybenzylamine involves various chemical reactions. For instance, N-methyl-2,3-dimethoxybenzylamine can be synthesized from 2,3-dimethoxybenzaldehyde using a reduction process with catalysts such as Raney nickel W-6 . Another related compound, 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine, was synthesized through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction . These methods demonstrate the versatility of dimethoxybenzylamine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of dimethoxybenzylamine derivatives can be influenced by the substituents on the benzene ring. For example, the crystal structure of a related compound, 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, was determined to study the influence of different groups bonded to the nitrogen atom . The molecular structure is crucial for the reactivity and properties of these compounds.

Chemical Reactions Analysis

Dimethoxybenzylamine derivatives undergo various chemical reactions. For instance, the 3,4-dimethoxybenzyl group has been used as a protecting group for the 2'-hydroxyl group in nucleosides and can be removed by treatment with oxidizing agents . Additionally, the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups has been examined, revealing insights into the generation and reactivity of certain intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethoxybenzylamine and its derivatives are influenced by their molecular structure. While specific data on 2,3-dimethoxybenzylamine is not provided, related compounds exhibit a range of properties. For example, the 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride was found to be an effective antagonist to the hypotensive effect of dopamine, indicating its potential pharmacological activity . The properties of these compounds are essential for their potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-Methyl-2,3-Dimethoxybenzylamine : Used in various chemical reactions, this compound is a product derived from 2,3-dimethoxybenzaldehyde. It involves processes like catalytic hydrogenation and metal catalysis (Balcom & Noller, 2003).

  • Synthesis of Oxazoles : 2,4-Dimethoxybenzylamine, a related compound, is utilized in the synthesis of 2,4,5-trisubstituted oxazoles via a tandem Ugi/Robinson-Gabriel sequence. This synthesis is crucial in medicinal chemistry (Shaw, Xu, & Hulme, 2012).

  • Complex Formation and Decomposition : N,N-bis(2-hydroxybenzyl)alkylamines, which include variants of dimethoxybenzylamines, are used in forming complexes with rare earth metals like cerium(III). These complexes are important in nanotechnology applications (Veranitisagul et al., 2011).

Analytical and Diagnostic Uses

  • Fluorescence Derivatization Reagent : 3,4-Dimethoxybenzylamine, a similar compound, is used as a sensitive pre-column fluorescence derivatization reagent for determining serotonin in human plasma. This has implications in biochemical analysis and diagnostics (Ishida, Takada, & Yamaguchi, 1997).

  • Electrochemical Sensing : This compound is utilized in electrochemical quantification of psychoactive substances in seized blotting paper, using techniques like square-wave voltammetry. This has significance in forensic analysis (Souza et al., 2018).

Safety And Hazards

2,3-Dimethoxybenzylamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,3-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPWFJVYMXSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195994
Record name 2,3-Dimethoxybenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxybenzylamine

CAS RN

4393-09-3
Record name 2,3-Dimethoxybenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4393-09-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxybenzylamine
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Record name 2,3-Dimethoxybenzylamine
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Record name 2,3-dimethoxybenzylamine
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Record name 2,3-Dimethoxybenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
J Ishida, M Takada, M Yamaguchi - Journal of Chromatography B …, 1997 - Elsevier
3,4-Dimethoxybenzylamine is shown to be a highly sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in plasma by high-performance liquid …
Number of citations: 22 www.sciencedirect.com
AJ Almalki, L Smith, Y Abiedalla, CR Clark… - Forensic Chemistry, 2020 - Elsevier
Vapor phase infrared spectroscopy provides data for the differentiation of the individual regioisomers of the six N-(dimethoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamines and the six N…
Number of citations: 8 www.sciencedirect.com
M Albrecht, O Spieß, M Schneider - Synthesis, 2002 - thieme-connect.com
Di-, tri-and tetrapeptide linked dicatechol derivatives are prepared by subsequent coupling of 2, 3-dimethoxybenzoic acid (2), peptides 3 and 2, 3-dimethoxybenzylamine (5) using …
Number of citations: 10 www.thieme-connect.com
FL Weitl, WR Harris, KN Raymond - Journal of Medicinal …, 1979 - ACS Publications
Sir: The treatment of certain genetic diseases, such as ß-thalassemia major (Cooley’s anemia), requires chronic transfusion therapy. 1, 2 This produces a secondary he-mochromatosis, …
Number of citations: 72 pubs.acs.org
E Bach, A Kjaer - Acta Chem. Scand, 1971 - actachemscand.org
Benzylglucosinolates, substituted in 3-or 4-position of the aromatic ring with a hydroxy group, or in each or both positions with a methoxy-group, are well-established natural products; 1 …
Number of citations: 8 actachemscand.org
DM Balcom, CR Noller - Organic Syntheses, 2003 - Wiley Online Library
Abstract N‐methyl‐2, 3‐dimethoxybenzylamine product: N‐methyl‐2, 3‐dimethoxybenzylamine reactant: 2, 3‐dimethoxybenzaldehyde employed was a darkcolored …
Number of citations: 0 onlinelibrary.wiley.com
J Ishida, M Takada, N Hitoshi, R Iizuka… - … of Chromatography B …, 2000 - Elsevier
A selective and sensitive high-performance liquid chromatographic method with chemiluminescence detection for the determination of 5-hydroxyindoles is described, based on the …
Number of citations: 22 www.sciencedirect.com
AJ Almalki, L Smith, Y Abiedalla, CR Clark, J DeRuiter - academia.edu
Vapor phase infrared spectroscopy provides data for the differentiation of the individual regioisomers of the six N-(dimethoxybenzyl)-4-iodo-2, 5-dimethoxyphenethylamines and the six …
Number of citations: 0 www.academia.edu
A Grajewska, M Chrzanowska… - Beilstein Journal of …, 2021 - beilstein-journals.org
A convenient and simple protocol has been developed for the synthesis of a series of new tetracyclic tetrahydroisoquinoline derivatives, 7, 12-dihydro-6, 12-methanodibenzo [c, f]-…
Number of citations: 1 www.beilstein-journals.org
M Albrecht, P Stortz, J Runsink… - Chemistry–A European …, 2004 - Wiley Online Library
Dicatechol ligands were prepared with caprylic acid (6‐H 4 ) or the naturally occurring RGD (23‐H 4 ) or WKY sequences (32‐H 4 ) as spacers. 6‐H 4 was prepared by solution‐phase …

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